molecular formula C15H16Cl2N2O2 B021722 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 106837-08-5

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No. B021722
M. Wt: 327.2 g/mol
InChI Key: DTCBDIOPEGXSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, also known as KT5823, is a selective inhibitor of protein kinase G (PKG). PKG plays a crucial role in various physiological and pathophysiological processes, such as vasodilation, platelet aggregation, and smooth muscle relaxation. KT5823 has been extensively used as a research tool to investigate the role of PKG in these processes.

Mechanism Of Action

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone selectively inhibits PKG by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKG, leading to the inhibition of various physiological processes that are regulated by PKG.

Biochemical And Physiological Effects

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been shown to inhibit the phosphorylation of various downstream targets of PKG, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC). This leads to the inhibition of vasodilation, platelet aggregation, and smooth muscle relaxation, which are regulated by PKG.

Advantages And Limitations For Lab Experiments

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has several advantages as a research tool. It is a highly selective inhibitor of PKG and does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC). This allows for the specific investigation of the role of PKG in various physiological processes. However, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone also has some limitations. It has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Additionally, its potency may vary depending on the experimental conditions, such as the concentration of ATP and cGMP.

Future Directions

There are several future directions for the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in research. One potential application is the investigation of the role of PKG in cancer. PKG has been shown to play a role in the proliferation, migration, and invasion of cancer cells, and 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone may be a useful tool for studying these processes. Another potential application is the development of novel PKG inhibitors with improved potency and selectivity, which may have therapeutic potential for various diseases. Finally, the use of 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in combination with other inhibitors or drugs may provide insights into the complex signaling pathways that regulate physiological processes.

Synthesis Methods

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 2,4-dichlorophenylhydrazine with 2-butoxyacetyl chloride in the presence of triethylamine, followed by reaction with 1H-imidazole in the presence of sodium hydride and DMF.

Scientific Research Applications

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been widely used in scientific research to investigate the role of PKG in various physiological and pathophysiological processes. For example, 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has been used to study the mechanism of vasodilation in response to nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are known to activate PKG. 2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone has also been used to investigate the role of PKG in platelet aggregation and smooth muscle relaxation.

properties

CAS RN

106837-08-5

Product Name

2-Butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

2-butoxy-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C15H16Cl2N2O2/c1-2-3-8-21-15(19-7-6-18-10-19)14(20)12-5-4-11(16)9-13(12)17/h4-7,9-10,15H,2-3,8H2,1H3

InChI Key

DTCBDIOPEGXSGI-UHFFFAOYSA-N

SMILES

CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2

Canonical SMILES

CCCCOC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2

synonyms

Ethanone, 2-butoxy-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-

Origin of Product

United States

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